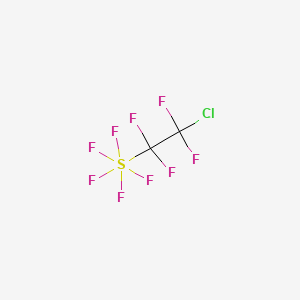

2-Chlorotetrafluoroethylsulfur pentafluoride

Description

Properties

CAS No. |

646-63-9 |

|---|---|

Molecular Formula |

C2ClF9S |

Molecular Weight |

262.53 g/mol |

IUPAC Name |

(2-chloro-1,1,2,2-tetrafluoroethyl)-pentafluoro-λ6-sulfane |

InChI |

InChI=1S/C2ClF9S/c3-1(4,5)2(6,7)13(8,9,10,11)12 |

InChI Key |

KUEFXXIVCUKGLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)Cl)(F)(F)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination and Chlorination of Ethyl Precursors

A classical approach involves starting with chlorinated ethane derivatives such as perchloroethylene or halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), which undergo catalytic fluorination with hydrogen fluoride (HF) in the presence of specialized fluorination catalysts at elevated temperatures (200–400 °C) and pressures (0.8–1.2 MPa). This reaction yields intermediates such as 2-chloro-1,1,1,2-tetrafluoroethane, which can be further fluorinated to pentafluoroethane derivatives.

The fluorination process is typically performed in two stages:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Perchloroethylene + HF | 200–350 °C, fluorination catalyst | 2,2-dichloro-1,1,1-trifluoroethane, 2-chloro-1,1,1,2-tetrafluoroethane |

| 2 | Above intermediates + HF | 250–400 °C, fluorination catalyst | Pentafluoroethane derivatives, including 2-chlorotetrafluoroethyl compounds |

Unreacted starting materials and byproducts are separated by distillation and recycled to optimize yield and catalyst life.

Introduction of Sulfur Pentafluoride Group

The sulfur pentafluoride (SF5) group is introduced via reactions with pentafluorosulfanyl chloride (SF5Cl) or related reagents. Recent studies demonstrate a photo-induced hydroxypentafluorosulfanylation of alkenes and unsaturated esters/amides using SF5Cl under ultraviolet light (365 nm), oxygen atmosphere, and mild conditions (room temperature). This method allows for the metal-free, single-step incorporation of the SF5 group onto chlorotetrafluoroethyl substrates with high yields (up to 89%).

Key reaction parameters influencing yield include:

- Solvent choice: Dichloromethane (DCM) preferred

- Presence of oxygen gas: Critical for reaction progress

- Use of additives like 1-hexene to inhibit chlorinated byproducts

This method provides a clean, efficient route to functionalized SF5 compounds, including this compound analogs.

Alternative Synthetic Approaches

Other methods involve the use of stable sulfonylbenzothiazole derivatives as intermediates. For example, the synthesis of chlorotrifluoroalkyl olefins via reaction of halothane with benzothiazole-2-thiol derivatives has been reported, which can be adapted for SF5 group incorporation through subsequent oxidation and substitution steps.

Detailed Research Outcomes and Data

Fluorination Reaction Conditions and Yields

| Parameter | Range | Notes |

|---|---|---|

| Temperature (first reactor) | 200–350 °C | Fluorination of perchloroethylene with HF |

| Temperature (second reactor) | 250–400 °C | Further fluorination to pentafluoroethane derivatives |

| Pressure | 0.8–1.2 MPa | Optimized for catalyst activity and conversion |

| Catalyst | Fluorination catalysts (not specified) | Prolong catalyst life by recycling unreacted materials |

| Product purity | High | Distillation used to separate HF, HCl, and byproducts |

| Yield | Not explicitly stated | Process designed to minimize chloropentafluoroethane impurities |

Photo-induced Hydroxypentafluorosulfanylation

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | DCM | 89 | Optimal conditions with oxygen and 1-hexene additive |

| 2 | CHCl3 | Lower | Halogenated solvents reduce yield |

| 3 | THF, Acetonitrile | Much lower | Non-chlorinated solvents less effective |

The reaction is sensitive to electronic effects on substrates; electron-donating groups reduce yield due to formation of electron-donor-acceptor complexes with SF5Cl.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic fluorination of perchloroethylene with HF | Perchloroethylene, HF | 200–400 °C, 0.8–1.2 MPa, fluorination catalyst | High conversion to chlorotetrafluoroethyl intermediates, scalable | Requires high temperature and pressure, catalyst management |

| Photo-induced hydroxypentafluorosulfanylation | Chlorotetrafluoroethyl alkenes, SF5Cl | Room temperature, UV light (365 nm), oxygen, DCM solvent | Metal-free, mild conditions, high yield | Sensitive to substrate electronics, requires UV setup |

| Sulfonylbenzothiazole intermediate route | Halothane, benzothiazole-2-thiol | 25–60 °C, DMF solvent, followed by oxidation | Stable intermediates, versatile for further functionalization | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

2-Chlorotetrafluoroethylsulfur pentafluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to the formation of different sulfur-containing compounds.

Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, Lewis acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfur oxides .

Scientific Research Applications

2-Chlorotetrafluoroethylsulfur pentafluoride has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorotetrafluoroethylsulfur pentafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Sulfur Hexafluoride (SF₆)

- Structural Differences: SF₆ is a fully inorganic, octahedral molecule with six fluorine atoms bonded to sulfur, whereas 2-chlorotetrafluoroethylsulfur pentafluoride is organic, featuring an SF₅ group attached to a chlorinated ethyl chain.

- Applications : SF₆ is widely used as an electrical insulator and inert gas, while the organic SF₅ derivatives are tailored for specialty applications like bioactive molecules or high-performance polymers .

- Environmental Impact: SF₆ is a potent greenhouse gas (Global Warming Potential = 23,500), whereas fluorinated organosulfur compounds like this compound are designed for lower volatility and controlled degradation, reducing environmental persistence .

Chlorine Pentafluoride (ClF₅) and Bromine Pentafluoride (BrF₅)

- Chemical Category: ClF₅ and BrF₅ are inorganic halogen pentafluorides, while this compound is an organic SF₅ derivative.

- Reactivity : ClF₅ and BrF₅ are hypergolic, reactive gases used in rocket propellants and fluorinating agents. In contrast, the organic SF₅ compound exhibits moderated reactivity due to the stabilizing ethyl chain, making it suitable for controlled synthesis or biomedical applications .

- Toxicity : ClF₅ and BrF₅ have acute toxicity (IDLH for BrF₅ = 1.7 ppm), whereas organic SF₅ compounds are typically less volatile, though their toxicity profiles depend on functional group interactions .

Trifluoromethyl (CF₃)-Containing Compounds

- Electronic Effects : The SF₅ group has a stronger electron-withdrawing effect (-I) and greater steric bulk compared to CF₃, leading to enhanced metabolic stability and binding affinity in pharmaceuticals .

- Synthetic Accessibility : CF₃ groups are more commonly incorporated via trifluoromethylation, while SF₅ introduction often requires specialized fluorination reagents (e.g., SF₅Cl) or multistep syntheses, limiting scalability .

Data Table: Key Properties and Comparisons

| Property | This compound | SF₆ | ClF₅ | CF₃ Derivatives |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~285* | 146.06 | 130.45 | ~100–300 |

| State at RT | Likely liquid | Gas | Gas | Liquid/Gas |

| Chemical Category | Organofluorine | Inorganic | Inorganic | Organofluorine |

| Key Applications | Agrochemicals, Pharmaceuticals | Electrical Insulation | Rocket Propellants | Pharmaceuticals |

| Thermal Stability | High (SF₅ group) | Very High | Low (Reactive) | Moderate |

*Estimated based on structural analogs.

Research Findings and Trends

- Synthetic Advances : Recent methods for SF₅ incorporation focus on radical fluorination and electrophilic substitution, though challenges in regioselectivity persist .

- Market Potential: SF₅-containing compounds are gaining traction in drug discovery, with patents highlighting their use in kinase inhibitors and antiviral agents .

Biological Activity

2-Chlorotetrafluoroethylsulfur pentafluoride (C2ClF9S) is a fluorinated compound with significant industrial applications, particularly in the fields of chemical synthesis and materials science. Understanding its biological activity is crucial for assessing its safety and potential environmental impact. This article reviews the available literature on the biological effects of this compound, including its toxicity, interactions with biological systems, and relevant case studies.

- Chemical Formula : C2ClF9S

- Molecular Weight : 252.57 g/mol

- Appearance : Colorless gas or liquid depending on temperature and pressure.

- Boiling Point : Approximately 60°C.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Initial studies indicate that exposure to this compound can lead to various toxicological effects, particularly in respiratory and dermal systems.

- Metabolism : The metabolism of this compound in biological systems is not well-characterized, but it is hypothesized to undergo hydrolysis and oxidation reactions.

- Ecotoxicology : Its environmental persistence raises concerns about bioaccumulation and long-term ecological effects.

Toxicological Studies

Recent research has focused on the acute and chronic toxicity of this compound. The following table summarizes key findings from various studies:

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is believed to interact with cellular membranes due to its lipophilic nature, potentially disrupting cellular integrity and function.

Case Studies

Several case studies have highlighted the implications of exposure to this compound in different settings:

- Industrial Exposure : Workers in facilities using this compound reported symptoms such as headaches, dizziness, and respiratory issues. Monitoring programs have been implemented to assess exposure levels and mitigate risks.

- Environmental Impact Assessments : Studies conducted near manufacturing plants revealed elevated levels of this compound in local water sources, prompting investigations into its effects on aquatic life.

Safety and Regulatory Considerations

Given its potential toxicity, regulatory agencies recommend strict handling protocols for this compound. Safety data sheets emphasize the importance of personal protective equipment (PPE) during handling to minimize exposure risks.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-chlorotetrafluoroethylsulfur pentafluoride?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorinated substituents and chlorine placement. Infrared (IR) spectroscopy identifies functional groups like S-F bonds (1,200–800 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Cross-reference data with computational models (e.g., density functional theory (DFT)) to validate structural assignments .

| Analytical Technique | Key Parameters | Purpose |

|---|---|---|

| ¹⁹F NMR | δ -120 to -80 ppm | Confirm fluorinated groups |

| IR Spectroscopy | ~1,050 cm⁻¹ (S-F) | Identify sulfur-fluorine bonds |

| HRMS | m/z 162.510 (M⁺) | Verify molecular formula |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement strict respiratory protection (NIOSH-approved respirators) due to its structural similarity to chlorine pentafluoride, which has an IDLH value of 1.7 ppm . Use inert-atmosphere gloveboxes for synthesis to prevent hydrolysis. Monitor airborne concentrations with real-time fluoride ion sensors. Emergency protocols should address acute respiratory irritation, referencing animal studies showing severe effects at 30 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic stereochemistry or impurities. Use variable-temperature NMR to assess conformational changes. Validate purity via X-ray crystallography. For ambiguous mass spectrometry peaks, employ tandem MS (MS/MS) or isotope ratio analysis. Cross-correlate findings with computational simulations (e.g., molecular dynamics (MD)) to model plausible conformers .

Q. What computational methods predict the reactivity of this compound in fluorination reactions?

- Methodological Answer : Apply DFT to calculate electrophilicity indices (e.g., Fukui functions) at sulfur and chlorine centers. Compare activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow techniques) under varying temperatures. Reference thermodynamic data (e.g., bond dissociation energies) from NIST Chemistry WebBook .

| Computational Parameter | Application |

|---|---|

| Fukui Function (f⁻) | Identify nucleophilic attack sites |

| Gibbs Free Energy (ΔG‡) | Compare reaction pathways |

Q. How can environmental stability and degradation pathways of this compound be systematically assessed?

- Methodological Answer : Conduct accelerated aging studies under controlled humidity/UV exposure. Use LC-MS to detect hydrolysis products (e.g., HF, SO₂F₂). For atmospheric degradation, employ smog chamber experiments with OH radical generators. Compare degradation half-lives with structurally related perfluorinated compounds (e.g., sulfur hexafluoride) .

Data Contradiction and Validation

Q. What strategies address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Re-examine basis sets in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) to improve accuracy. Anharmonic corrections may reconcile peak shifts in IR spectra. Validate using isotopic substitution (e.g., deuterated analogs) or Raman spectroscopy. Reference experimental benchmarks from high-resolution gas-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.